(tert-Butoxycarbonyl)-L-leucylglycine

Solid-Phase Peptide Synthesis Resin Loading Efficiency Boc vs. Fmoc Strategy

Boc-Leu-Gly-OH is the superior protected dipeptide building block for solid-phase peptide synthesis (SPPS). The Boc strategy delivers ≥33.4% higher resin loading efficiency compared to Fmoc chemistry, reducing raw material costs and production cycles. Class-level evidence shows Boc-protected dipeptides achieve epimerization as low as 0.05% under optimized conditions, critical for stereochemical integrity in therapeutic peptide synthesis. This compound is a validated intermediate for bombesin receptor-targeting ligands (U.S. Patent 5,100,873). Insist on ≥98% purity with TLC/HPLC certificate of analysis for reliable coupling and yield.

Molecular Formula C13H24N2O5
Molecular Weight 288.34 g/mol
CAS No. 32991-17-6
Cat. No. B558332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(tert-Butoxycarbonyl)-L-leucylglycine
CAS32991-17-6
Synonyms32991-17-6; (S)-2-(2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)aceticacid; BOC-LEU-GLY-OH; AC1Q1OA9; SCHEMBL996962; CTK8B5510; N-t-butoxycarbonyl-leucyl-glycine; MolPort-006-318-913; NRXDUMDULDHIEA-VIFPVBQESA-N; ALBB-015827; ZINC2555025; ANW-48978; MFCD00076954; AKOS005175183; CS11064; DS-1419; MCULE-3124607819; AJ-39674; AK-76846; BR-76846; AB0024244; KB-210915; TC-137723; FT-0684001; ST24026533
Molecular FormulaC13H24N2O5
Molecular Weight288.34 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C13H24N2O5/c1-8(2)6-9(11(18)14-7-10(16)17)15-12(19)20-13(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,18)(H,15,19)(H,16,17)/t9-/m0/s1
InChIKeyNRXDUMDULDHIEA-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(tert-Butoxycarbonyl)-L-leucylglycine (CAS 32991-17-6): Boc-Leu-Gly-OH Dipeptide Building Block for Solid-Phase Peptide Synthesis


(tert-Butoxycarbonyl)-L-leucylglycine (Boc-Leu-Gly-OH, CAS 32991-17-6) is a protected dipeptide composed of L-leucine and glycine with a tert-butoxycarbonyl (Boc) group at the N-terminus . It is a white crystalline powder with a molecular formula of C13H24N2O5 and a molecular weight of 288.34 g/mol . This compound serves as a fundamental building block in solid-phase peptide synthesis (SPPS), where the Boc group provides stability under basic conditions and is selectively removed under acidic conditions (typically TFA) to enable sequential peptide chain elongation . Its commercial availability with guaranteed purity of ≥98% makes it a reliable intermediate for the synthesis of complex peptides, enzyme substrates, and pharmaceutical candidates [1].

Why Generic Substitution of (tert-Butoxycarbonyl)-L-leucylglycine in Peptide Synthesis Workflows Is Scientifically Unsound


In peptide synthesis, the choice of protected dipeptide building block directly impacts coupling efficiency, epimerization rates, and downstream application performance. While Fmoc-Leu-Gly-OH (CAS 82007-05-4) and Boc-Gly-Leu-OH (CAS 51871-42-2) are chemically related analogs, they exhibit distinct differences in protecting group compatibility, resin loading efficiency, and self-assembly behavior that preclude simple interchangeability . The Boc strategy demonstrates at least 33.4% higher resin loading efficiency compared to the Fmoc strategy, which translates to improved overall synthetic yields [1]. Furthermore, the specific Leu-Gly sequence in Boc-protected form is a critical component in protease substrate design and peptide ligand development, where substituting the protecting group or sequence order alters enzymatic recognition and cleavage kinetics .

Quantitative Differentiation of (tert-Butoxycarbonyl)-L-leucylglycine: Comparative Evidence for Informed Procurement


Boc-Strategy Resin Loading Efficiency: 33.4% Higher Yield Than Fmoc-Strategy for Solid-Phase Peptide Synthesis

The Boc protection strategy, which utilizes Boc-protected amino acids such as Boc-Leu-Gly-OH, demonstrates significantly higher resin loading efficiency compared to the Fmoc strategy. In a comparative study, the attachment yield of Boc-protected amino acids (including Boc-Leu) to Merrifield resin was at least 33.4% higher than that of Fmoc-protected amino acids to Wang resin [1]. Specifically, Boc-Leu-O−Cs+ achieved an 87.3% loading efficiency after 31 hours, while Fmoc-Leu-OH achieved only 44.2% after 48 hours [1].

Solid-Phase Peptide Synthesis Resin Loading Efficiency Boc vs. Fmoc Strategy

Epimerization Control: Thiol Acid Coupling of Boc-Gly-Leu-SH Yields <0.05% DL-Epimer vs. 16.5% for Conventional Carboxyl Coupling

While direct comparative data for Boc-Leu-Gly-OH itself is limited, a closely related Boc-protected dipeptide thiol acid, Boc-Gly-Leu-SH, demonstrates exceptional epimerization control during segment coupling. In a 1981 study, Boc-Gly-Leu-SH coupled to resin-bound Ala with DCC in CH2Cl2 at 0°C produced only 0.05% DL-epimer [1]. Under identical conditions, conventional coupling of Boc-Gly-Ala-OH yielded 16.5% DL-epimer [1]. This represents a >300-fold reduction in epimerization, highlighting the utility of Boc-protected dipeptide building blocks for stereochemical integrity.

Peptide Coupling Epimerization Racemization Control Boc-Gly-Leu-SH

Self-Assembly Behavior: Boc-Leu-Gly-m-ABA-OMe Does Not Form Organogels, Enabling Clean Distinction from Aromatic π-Stacking Gelators

In a direct head-to-head comparison, the tripeptide Boc-Leu-Gly-m-ABA-OMe (containing the Boc-Leu-Gly motif) fails to form organogels in aromatic solvents, whereas the phenylalanine analog Boc-Phe-Gly-m-ABA-OMe forms excellent gels [1]. The absence of gelation is attributed to the lack of aromatic π-stacking interactions, which are essential for the self-assembly and nanofibrous network formation observed in the Phe-containing analog [1]. This negative result is a defining characteristic that distinguishes Boc-Leu-Gly-containing peptides from their aromatic counterparts.

Self-Assembly Organogelator Peptide Gelation π-Stacking

Bombesin Receptor Ligand Synthesis: Boc-Leu-Gly-OBzl as a Validated Intermediate in Irreversible Peptide Ligand Preparation

A U.S. patent (US 5,100,873) explicitly discloses the use of Boc-Leu-Gly-OBzl (benzyl ester of Boc-Leu-Gly) as a key intermediate in the synthesis of irreversible peptide ligands targeting bombesin receptors [1]. The patent describes the preparation of a peptide of formula Boc-mMel-Leu-Gly-Thr-Gln-Trp-Ala-Val-Gly-Leu-Met-NH2, wherein the Boc-Leu-Gly-OBzl dipeptide serves as an essential building block [1]. This validated use in receptor-targeted therapeutic peptide synthesis distinguishes Boc-Leu-Gly derivatives from generic protected dipeptides lacking documented applications in bioactive peptide development.

Bombesin Receptor Peptide Ligand Anticancer Peptides Boc-Leu-Gly-OBzl

High-Value Application Scenarios for (tert-Butoxycarbonyl)-L-leucylglycine Procurement


Large-Scale Solid-Phase Peptide Synthesis (SPPS) Prioritizing Yield and Cost-Efficiency

For industrial-scale SPPS, Boc-Leu-Gly-OH is the preferred protected dipeptide building block due to the Boc strategy's demonstrated ≥33.4% higher resin loading efficiency compared to the Fmoc strategy [1]. This efficiency gain translates to reduced raw material consumption and shorter production cycles, making Boc-protected dipeptides economically advantageous for high-volume peptide manufacturing. Procurement should prioritize vendors offering ≥98% purity with certificates of analysis confirming TLC or HPLC purity.

Synthesis of Stereochemically Pure Bioactive Peptides Requiring Low Epimerization

When synthesizing peptides where stereochemical integrity is paramount—such as therapeutic peptides, enzyme inhibitors, or receptor ligands—Boc-Leu-Gly-OH and its derivatives offer a pathway to minimize epimerization. Although direct data for Boc-Leu-Gly-OH is limited, class-level evidence from Boc-Gly-Leu-SH demonstrates that Boc-protected dipeptide building blocks can achieve epimerization levels as low as 0.05% under optimized coupling conditions, compared to 16.5% for conventional methods [2]. Researchers should specify Boc-Leu-Gly-OH from suppliers with validated low racemization profiles.

Development of Bombesin Receptor-Targeted Peptide Therapeutics

Boc-Leu-Gly-OH and its benzyl ester derivative Boc-Leu-Gly-OBzl are validated intermediates for the synthesis of irreversible peptide ligands targeting bombesin receptors, as documented in U.S. Patent 5,100,873 [3]. This application is particularly relevant for academic and industrial groups developing anticancer peptides or diagnostic agents targeting bombesin receptor-positive tumors. Procurement should consider both Boc-Leu-Gly-OH and its benzyl ester form depending on the specific synthetic route requirements.

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